4-[8-(3-chloro-4-fluorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine
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Overview
Description
4-[8-(3-chloro-4-fluorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine is a useful research compound. Its molecular formula is C17H18ClFN4O3S and its molecular weight is 412.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Several studies have focused on developing synthetic methods and characterizing compounds similar in structure to the one , highlighting the broad interest in this type of molecule for various applications. For example, a study described a convenient synthetic method and spectral characterization for new derivatives of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, showcasing a pathway to investigate pharmacological activities in the future (R. Zaki, S. M. Radwan, & A. El-Dean, 2017). Another research effort synthesized and characterized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, revealing their potent antimicrobial activity and suggesting a strong basis for further biological exploration (D. B. Janakiramudu et al., 2017).
Pharmacological Activities
The antimicrobial and modulating activities of similar compounds have been extensively studied. For instance, the modulation of antibiotic activity against multidrug-resistant strains by compounds related to sulfonamides has been investigated, with findings suggesting significant effects in combination with other antibiotics (M. A. Oliveira et al., 2015). Additionally, the discovery of novel non-nitrogen containing morpholine isosteres as dual inhibitors of the PI3K-AKT-mTOR pathway highlights the potential of such molecules in targeting key signaling pathways involved in cancer and other diseases (H. Hobbs et al., 2019).
Molecular Docking and Computational Studies
Molecular docking and computational studies have provided insights into the interaction mechanisms of these compounds with biological targets. For example, research on the synthesis, antimicrobial activity, and molecular docking of sulfonamides and carbamates highlighted their binding affinities and interactions with key enzymes, supporting their antimicrobial efficacy (D. B. Janakiramudu et al., 2017).
Mechanism of Action
Mode of Action
It is known that the compound contains a 3-chloro-4-fluorophenyl moiety, which has been suggested to have potential anti-tubercular activity . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
For example, 3-halo (meta; C-3) and 2-halo (ortho; C-2) substituted phenyl derivatives have shown slightly improved anti-tubercular activity . The downstream effects of these interactions are yet to be fully understood.
Result of Action
It is suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .
Properties
IUPAC Name |
4-[8-(3-chloro-4-fluorophenyl)sulfonyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O3S/c18-14-10-13(3-4-15(14)19)27(24,25)23-5-1-2-12-11-20-17(21-16(12)23)22-6-8-26-9-7-22/h3-4,10-11H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZSCMHWVMGFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.